molecular formula C12H12Cl2O4 B15344043 Bis(2-chloroethyl) phthalate CAS No. 6279-87-4

Bis(2-chloroethyl) phthalate

Cat. No.: B15344043
CAS No.: 6279-87-4
M. Wt: 291.12 g/mol
InChI Key: ILSHUTZNPABZPQ-UHFFFAOYSA-N
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Description

Bis(2-chloroethyl) phthalate is an organic compound with the molecular formula C12H12Cl2O4. It is a phthalate ester derived from phthalic acid and 2-chloroethanol. This compound is known for its use as a plasticizer, which enhances the flexibility and durability of plastic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(2-chloroethyl) phthalate can be synthesized through the esterification of phthalic anhydride with 2-chloroethanol. The reaction typically involves heating phthalic anhydride and 2-chloroethanol in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is conducted under controlled temperature and pressure conditions. The product is then purified through distillation or other separation techniques to obtain high-purity this compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of phthalic acid and other oxidation products.

    Reduction: Reduction reactions of this compound are less common but can result in the formation of partially reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride can be used under anhydrous conditions.

    Substitution: Nucleophiles like sodium hydroxide or ammonia can be used in substitution reactions, often under reflux conditions.

Major Products:

    Oxidation: Phthalic acid and other carboxylic acids.

    Reduction: Partially reduced phthalate esters.

    Substitution: Substituted phthalate esters with different functional groups replacing the chlorine atoms.

Scientific Research Applications

Bis(2-chloroethyl) phthalate has various applications in scientific research:

    Chemistry: Used as a plasticizer in the synthesis of flexible polymers and materials.

    Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the properties of pharmaceutical formulations.

    Industry: Widely used in the production of flexible PVC products, coatings, and adhesives.

Mechanism of Action

The mechanism of action of bis(2-chloroethyl) phthalate involves its interaction with cellular components and enzymes. It can disrupt endocrine function by mimicking or interfering with hormone signaling pathways. The compound can bind to hormone receptors, altering their normal function and leading to various physiological effects. Additionally, this compound can induce oxidative stress and affect cellular metabolism, contributing to its toxicological profile.

Comparison with Similar Compounds

    Bis(2-ethylhexyl) phthalate: Another widely used plasticizer with similar applications but different chemical properties.

    Dibutyl phthalate: A phthalate ester with shorter alkyl chains, used in similar applications but with different physical and chemical properties.

    Diisononyl phthalate: A phthalate ester with longer alkyl chains, offering different flexibility and durability characteristics.

Uniqueness: Bis(2-chloroethyl) phthalate is unique due to the presence of chlorine atoms in its structure, which can influence its reactivity and interactions with other chemicals. This structural feature distinguishes it from other phthalate esters and contributes to its specific applications and effects.

Properties

CAS No.

6279-87-4

Molecular Formula

C12H12Cl2O4

Molecular Weight

291.12 g/mol

IUPAC Name

bis(2-chloroethyl) benzene-1,2-dicarboxylate

InChI

InChI=1S/C12H12Cl2O4/c13-5-7-17-11(15)9-3-1-2-4-10(9)12(16)18-8-6-14/h1-4H,5-8H2

InChI Key

ILSHUTZNPABZPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OCCCl)C(=O)OCCCl

Origin of Product

United States

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